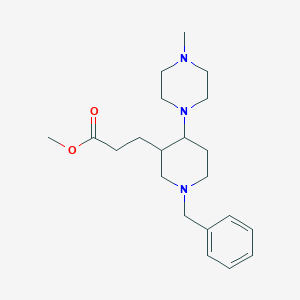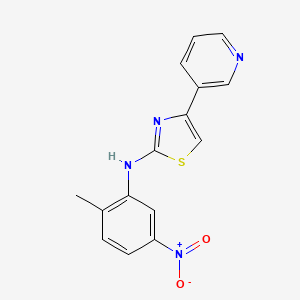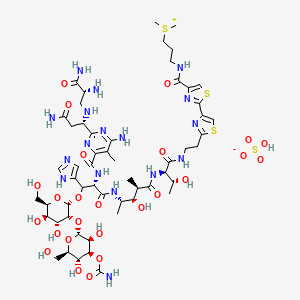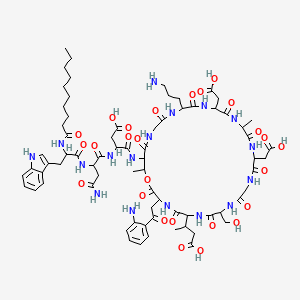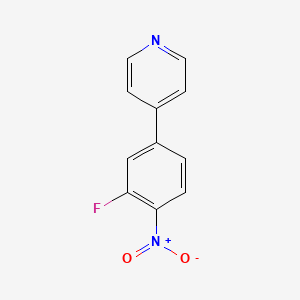
4-(3-Fluoro-4-nitrophenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoro-4-nitrophenyl)pyridine is an organic compound that belongs to the class of fluorinated aromatic compounds It features a pyridine ring substituted with a 3-fluoro-4-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-nitrophenyl)pyridine typically involves the fluorination of a nitrophenyl-pyridine precursor. One common method is the direct fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide. This intermediate can then be converted to this compound through further reactions .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs selective fluorination techniques using reagents like Selectfluor®. These methods are designed to achieve high yields and purity, making them suitable for large-scale production .
化学反应分析
Types of Reactions
4-(3-Fluoro-4-nitrophenyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Fluoride anions are commonly used for nucleophilic aromatic substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Major Products Formed
Nucleophilic Substitution: Fluorinated derivatives.
Reduction: Amino derivatives.
科学研究应用
4-(3-Fluoro-4-nitrophenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials.
Chemical Biology: It serves as a probe for studying biological processes involving fluorinated aromatic compounds.
作用机制
The mechanism of action of 4-(3-Fluoro-4-nitrophenyl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to receptors and enzymes, thereby modulating their activity. The nitro group can participate in redox reactions, further affecting the compound’s biological activity .
相似化合物的比较
Similar Compounds
- 3-Fluoro-4-nitropyridine
- 4-Fluoro-3-nitrophenylpyridine
- 3-Fluoro-4-aminopyridine
Uniqueness
4-(3-Fluoro-4-nitrophenyl)pyridine is unique due to the specific positioning of the fluoro and nitro groups, which confer distinct electronic and steric properties. These properties can lead to different reactivity and interaction profiles compared to other similar compounds .
属性
IUPAC Name |
4-(3-fluoro-4-nitrophenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-10-7-9(1-2-11(10)14(15)16)8-3-5-13-6-4-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNLMMRTLSMHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
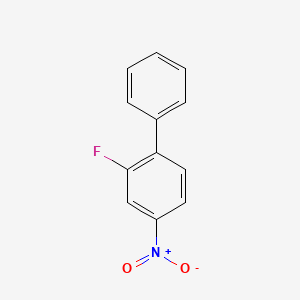
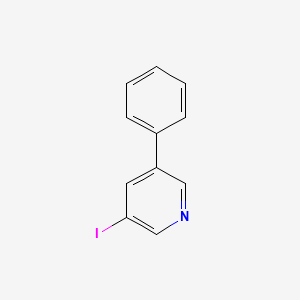

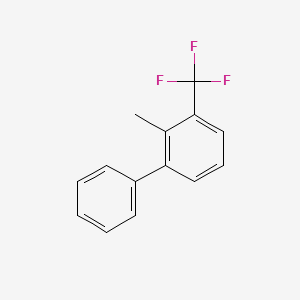
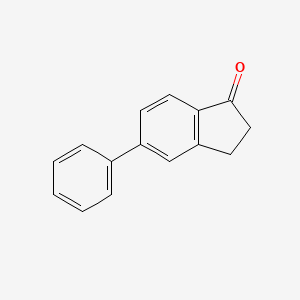
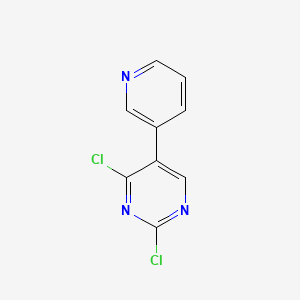
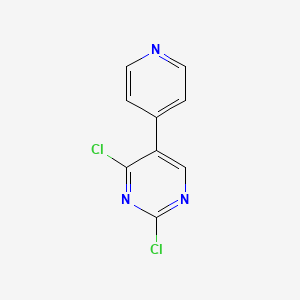
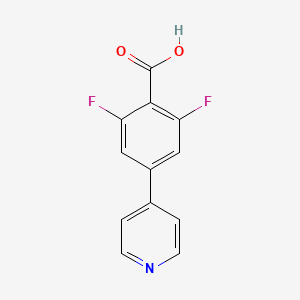
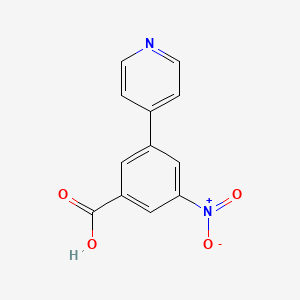
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-bromobutanoate](/img/structure/B7838364.png)
